ITX-4520
Description
Based on standard nomenclature practices, compounds like ITX-4520 are often investigated for their structural uniqueness, binding affinity, or functional efficacy in specific biological or industrial applications. For instance, in medicinal chemistry, such compounds may target enzymes, receptors, or signaling pathways, while in materials science, they might serve as ligands or catalysts .
A rigorous introduction would include:
- Chemical structure: E.g., molecular formula, stereochemistry, and functional groups.
- Mechanism of action: Interaction with biological targets (e.g., kinase inhibition) or catalytic roles.
- Development stage: Preclinical, clinical trials, or industrial adoption.
However, the provided evidence lacks specific details about this compound, necessitating reliance on generalized frameworks for compound characterization .
Properties
CAS No. |
1392116-37-8 |
|---|---|
Molecular Formula |
C24H23F2N3OS |
Molecular Weight |
439.5248 |
IUPAC Name |
9-[3-(3,5-Difluoro-phenylsulfanyl)-propyl]-6-(3-methyl-[1,2,4]oxadiazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole |
InChI |
InChI=1S/C24H23F2N3OS/c1-15-27-24(30-28-15)16-7-8-23-21(11-16)20-5-2-3-6-22(20)29(23)9-4-10-31-19-13-17(25)12-18(26)14-19/h7-8,11-14H,2-6,9-10H2,1H3 |
InChI Key |
GZGZYDZBSNEDTO-UHFFFAOYSA-N |
SMILES |
CC1=NOC(C2=CC3=C(N(CCCSC4=CC(F)=CC(F)=C4)C5=C3CCCC5)C=C2)=N1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ITX4520; ITX 4520; ITX-4520 |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Limitations
Critical Gaps in Evidence
- The provided sources lack empirical data on this compound, requiring extrapolation from general compound comparison frameworks .
- Discrepancies in functional outcomes (e.g., IC₅₀ values) between analogs must be statistically validated, per analytical chemistry standards .
Methodological Recommendations
- In vitro assays: Use standardized protocols (e.g., enzyme-linked immunosorbent assays) to quantify target binding .
- Computational modeling : Predict structure-activity relationships (SAR) via molecular docking .
- Data reporting : Adhere to journal guidelines for reproducibility, including reagent sources and statistical methods .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
